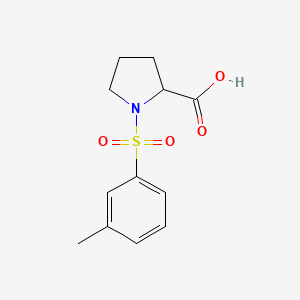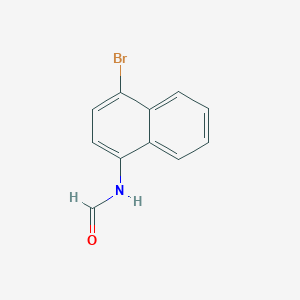
3-(3-Phenoxyphenyl)-4,5-dihydro-1,2-oxazole-5-carboxylic acid
説明
The compound “3-(3-Phenoxyphenyl)-4,5-dihydro-1,2-oxazole-5-carboxylic acid” is a derivative of 3-Phenoxyphenylacetic acid . The molecular formula is CHO with an average mass of 228.243 Da and a monoisotopic mass of 228.078644 Da .
Synthesis Analysis
The synthesis of related compounds has been reported in the literature . For instance, 2-cyanoprop-2-yl 3-phenoxybenzoate was synthesized via reaction of 3-phenoxybenzoylchloride and benzoylchloride with acetone cyanohydrin in anhydrous Et2O in the presence of Et3N as an HCl acceptor .Chemical Reactions Analysis
While specific chemical reactions involving “this compound” are not available, related compounds have been studied. For example, aromatic nitriles reacted with alcohols and HCl under Pinner conditions to form imidate hydrochlorides .Safety and Hazards
将来の方向性
The biodegradation of related compounds by marine-derived fungi has been reported, showing potential for future bioremediation studies in contaminated soils and water bodies . Additionally, the synthesis and study of 3-phenoxybenzoic acid derivatives for diabetes development targets such as peroxisome proliferator-activated receptor (PPAR) and AMP-activated kinase (AMPK) and their antiglycating properties have been suggested .
作用機序
Target of Action
The primary targets of 3-(3-Phenoxyphenyl)-4,5-dihydro-1,2-oxazole-5-carboxylic acid are peroxisome proliferator-activated receptor γ (PPAR-γ) and glucokinase . PPAR-γ is a nuclear receptor that plays a crucial role in the regulation of cellular differentiation, development, and metabolism . Glucokinase is an enzyme that facilitates the phosphorylation of glucose, a critical step in the glycolysis pathway .
Mode of Action
This compound exhibits agonist activity towards PPAR-γ, meaning it binds to this receptor and activates it . It also has the ability to activate glucokinase , thereby promoting the conversion of glucose to glucose-6-phosphate, a key step in glucose metabolism . Additionally, it has been found to inhibit protein glycation , a process that can lead to the formation of harmful advanced glycation end products in the body .
Biochemical Pathways
The activation of PPAR-γ and glucokinase by this compound influences several biochemical pathways. PPAR-γ activation is known to regulate lipid metabolism, glucose homeostasis, and anti-inflammatory responses . The activation of glucokinase enhances glucose utilization and insulin secretion, playing a vital role in maintaining glucose homeostasis .
Result of Action
The activation of PPAR-γ and glucokinase by this compound can lead to improved lipid and glucose metabolism, potentially offering therapeutic benefits for conditions like diabetes . The inhibition of protein glycation can prevent the formation of harmful advanced glycation end products, which are implicated in various pathological conditions, including aging, diabetes, and neurodegenerative diseases .
特性
IUPAC Name |
3-(3-phenoxyphenyl)-4,5-dihydro-1,2-oxazole-5-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NO4/c18-16(19)15-10-14(17-21-15)11-5-4-8-13(9-11)20-12-6-2-1-3-7-12/h1-9,15H,10H2,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAVUQPLDKATBHZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(ON=C1C2=CC(=CC=C2)OC3=CC=CC=C3)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





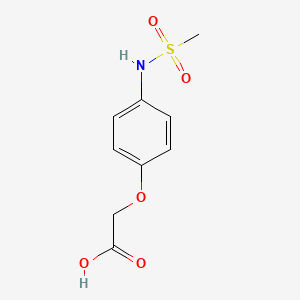
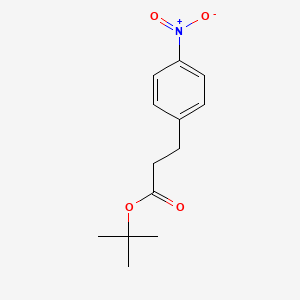
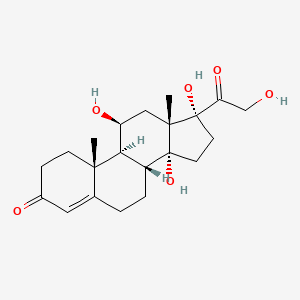
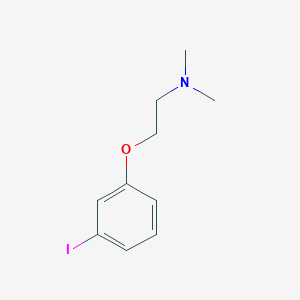

![2-{[(3-Isopropylphenyl)amino]methyl}phenol](/img/structure/B3075992.png)
![2,6-Dimethoxy-4-{[(2-methylpropyl)amino]methyl}phenol](/img/structure/B3075996.png)
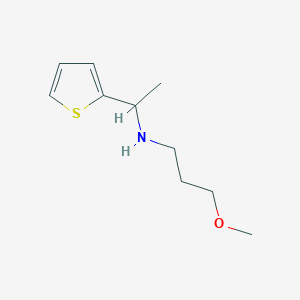
![Methyl 3-amino-3-[3-(trifluoromethyl)phenyl]propanoate](/img/structure/B3076011.png)
